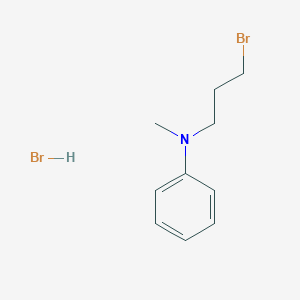

N-(3-bromopropyl)-N-methylaniline hydrobromide

Übersicht

Beschreibung

N-(3-bromopropyl)-N-methylaniline hydrobromide is an organic compound that belongs to the class of arylamine hydrohalides. It is characterized by the presence of a bromopropyl group attached to an aniline ring, with a methyl group substituent. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-N-methylaniline hydrobromide typically involves the reaction of N-methylaniline with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then isolated and purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromopropyl)-N-methylaniline hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aniline ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Quinone derivatives.

Reduction: Primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmacology

N-(3-bromopropyl)-N-methylaniline hydrobromide is utilized in the development of light-activated drugs. These drugs can be activated or deactivated by specific wavelengths of light through photochemical reactions, allowing for precise control over therapeutic activity. This approach minimizes side effects and enhances targeted therapy efficacy.

Oncology

In cancer research, this compound serves as an intermediate in synthesizing topoisomerase inhibitors, which are critical for studying cancer cell proliferation. It is specifically used to create indenoisoquinoline derivatives that exhibit potent inhibitory effects against various cancer cell lines.

| Application | Methodology | Results |

|---|---|---|

| Light-activated drugs | Incorporation into drug molecules | Significant change in activity upon illumination |

| Topoisomerase inhibitors | Synthesis of indenoisoquinoline derivatives | Potent inhibition of cancer cell growth |

Nanotechnology

The compound plays a role in creating advanced materials such as smart polymers and nanocomposites. It is used to functionalize polymers or nanoparticles, introducing reactive groups that enable further modifications, resulting in materials with unique properties like self-healing capabilities.

Analytical Chemistry

In analytical methods, this compound acts as a derivatization agent to enhance the detection and quantification of various analytes. It reacts with target molecules to form derivatives that improve chromatographic properties, leading to better resolution and sensitivity.

| Application | Methodology | Results |

|---|---|---|

| Derivatization agent | Reaction with target molecules | Enhanced resolution in HPLC and GC-MS |

Agricultural Chemistry

This compound is involved in synthesizing agrochemicals, including pesticides and herbicides. It targets specific pests or weeds through complex reaction sequences, contributing to increased agricultural productivity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Modifications to the bromophenyl group significantly enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.

Case Study 2: Antimicrobial Activity

Research focused on antimicrobial efficacy revealed that several analogs of this compound exhibited clear correlations between structural features and antimicrobial potency. Specific substitutions on the bromophenyl ring led to increased activity against gram-positive bacteria.

Wirkmechanismus

The mechanism of action of N-(3-bromopropyl)-N-methylaniline hydrobromide involves its ability to act as an alkylating agent. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various applications, including the synthesis of complex organic molecules and the study of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-bromopropyl)phthalimide

- 3-bromopropylamine hydrobromide

- N-(3-bromopropyl)-N-phenylaniline

Uniqueness

N-(3-bromopropyl)-N-methylaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

N-(3-bromopropyl)-N-methylaniline hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural formula:

This compound features a bromopropyl group attached to a methylaniline moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been tested for its ability to inhibit cell growth in human cancer models, showing promise as a potential chemotherapeutic agent.

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving melanin-concentrating hormone (MCH) receptors, which are implicated in regulating feeding behavior and stress responses .

- Enzymatic Interactions : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing cellular metabolism and signaling .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed based on its structural features:

- Receptor Binding : The bromopropyl group may facilitate binding to MCH receptors, thereby modulating physiological responses related to appetite and stress .

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates. This effect could be mediated through the induction of apoptosis or cell cycle arrest mechanisms .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Key findings include:

- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of several human cancer cell lines, including breast and pancreatic cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell types .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Pancreatic Cancer | 20 |

| Lung Cancer | 25 |

Eigenschaften

IUPAC Name |

N-(3-bromopropyl)-N-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h2-4,6-7H,5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFJKFNFJSZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1=CC=CC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-57-4 | |

| Record name | N-(3-bromopropyl)-N-methylaniline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.